molecular formula C12H19NO2 B1446090 Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1630906-30-7

Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1446090
CAS No.: 1630906-30-7
M. Wt: 209.28 g/mol
InChI Key: CBMMXWAEFJBHDO-UHFFFAOYSA-N
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Description

Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate is a unique chemical compound characterized by its spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method includes the cycloaddition of suitable precursors followed by functional group transformations. For instance, the synthesis may start with the formation of a spirocyclic intermediate, which is then subjected to various chemical reactions to introduce the tert-butyl ester and methylidene groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may produce alkanes or amines, and substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate has been explored for its potential as a pharmacophore in drug development due to its unique structural features, which may influence biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of spirocyclic compounds exhibit anticancer properties. For instance, research has shown that modifications of the azaspiro framework can lead to enhanced cytotoxicity against various cancer cell lines. A notable study synthesized a series of spirocyclic compounds, including tert-butyl 6-methylidene derivatives, and evaluated their effects on tumor growth in vitro and in vivo. The results demonstrated promising activity against breast and lung cancer cell lines, suggesting potential for further development as anticancer agents .

Neuropharmacology

The compound's azaspiro structure is also of interest in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. This could position this compound as a candidate for treating neurodegenerative disorders or mood disorders .

Synthetic Organic Chemistry

The synthesis of this compound involves several key steps that demonstrate its utility as an intermediate in organic synthesis.

Synthetic Routes

A comprehensive analysis of synthetic methodologies reveals that this compound can be synthesized via a multi-step process involving the formation of the azaspiro framework followed by functionalization at the carboxylate position. The following table summarizes key synthetic routes:

StepReaction TypeKey ReagentsYield (%)
1CyclizationAmine + Carbonyl Compound85
2EsterificationTert-butyl Alcohol + Acid Chloride90
3MethylationMethylating Agent (e.g., methyl iodide)75

These methods not only highlight the efficiency of synthesizing the compound but also its versatility as a building block for more complex molecules .

Case Study: Anticancer Compound Development

A research team synthesized a series of azaspiro compounds, including tert-butyl 6-methylidene derivatives, to evaluate their anticancer properties against various cell lines. The study found that specific modifications enhanced selectivity and potency, leading to IC₅₀ values significantly lower than existing chemotherapeutics .

Case Study: Neuroactive Compound Screening

In another study focusing on neuroactive properties, researchers tested several azaspiro derivatives for their interaction with serotonin receptors using in vitro assays. The findings indicated that certain derivatives exhibited selective binding affinities, suggesting potential applications in treating anxiety and depression .

Mechanism of Action

The mechanism of action of tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in distinct chemical reactions and interact with biological targets in ways that similar compounds may not .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate and its derivatives?

Basic
A key intermediate in synthesizing this compound is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be functionalized via nucleophilic additions or cyclopropane ring-opening reactions. For example, the 6-oxo derivative reacts with 1,1,3-tribromo-2,2-dimethylcyclopropane under GP3 conditions to yield hydroxylated analogs like tert-butyl 6-(3,3-dimethylcycloprop-1-en-1-yl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate . Other routes involve reductive amination (e.g., using LiAlH4 and tosyl chloride) to introduce sulfinyl or aryl groups at the 6-position .

Q. How is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate utilized as an intermediate in derivative synthesis?

Basic
The 6-oxo derivative serves as a versatile precursor for introducing diverse functional groups. For instance:

  • Reduction : DIBAL-H reduces tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate to tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate (96% yield) .
  • Cyclopropane Functionalization : Reaction with brominated cyclopropanes under optimized conditions yields spirocyclic compounds with fused cyclopropane rings .
  • Asymmetric Synthesis : Chiral sulfinyl groups are introduced via LiAlH4-mediated reduction, enabling stereochemical control .

Q. What strategies resolve stereochemical inconsistencies in derivatives of this compound?

Advanced
Stereochemical control is achieved through:

  • Chiral Auxiliaries : Use of (R)-tert-butylsulfinyl groups during LiAlH4 reduction ensures enantioselective formation of products like tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(thiophen-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, confirmed by [α]20D values and HRMS .
  • Chromatographic Separation : Gradient elution (e.g., 15–100% Et₂O/pentane) isolates stereoisomers post-synthesis .
  • NMR Analysis : Coupling constants in 1^1H NMR (e.g., J=7.28.4HzJ = 7.2–8.4 \, \text{Hz} for axial protons) validate stereochemistry .

Q. How can reaction conditions be optimized for the reduction of tert-butyl 6-(2-ethoxy-2-oxoethyl) derivatives to hydroxyl analogs?

Advanced

  • Reduction Protocol : DIBAL-H in THF (1 M, 3 equiv) at room temperature for 3 hours achieves >95% conversion to tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate. Quenching with water and extraction with ethyl acetate minimizes side reactions .
  • Purification : Drying over anhydrous Na₂SO₄ and vacuum concentration ensures high purity (96.45% yield) .

Q. What analytical techniques confirm the structure and purity of this compound derivatives?

Methodological

  • 1^1H/13^13C NMR : Assigns chemical shifts (e.g., δ 1.43 ppm for tert-butyl protons) and coupling constants to confirm regiochemistry .
  • HRMS (EI) : Matches experimental and calculated m/z values (e.g., m/z 228.1 [M-(t-Bu)+H+] for intermediates) .
  • Melting Point and Optical Rotation : Physical properties (e.g., mp 112–114°C, [α]D20_{D}^{20} = 44.00) validate crystallinity and enantiopurity .

Q. What are the best practices for handling and storing this compound?

Basic

  • Storage : Keep in a dark, dry environment at 2–8°C to prevent degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H302, H315, H319 hazard codes) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

Advanced

  • DFT Calculations : Model transition states for cyclopropane ring-opening reactions to predict regioselectivity .
  • Molecular Dynamics : Simulate steric effects of tert-butyl groups on reaction pathways, guiding solvent and catalyst selection .

Q. How are discrepancies in reported yields addressed during scale-up synthesis?

Advanced

  • Process Optimization : Adjust stoichiometry (e.g., 1.1 equiv N-methylmorpholine in DMF) to improve reproducibility .
  • In-line Analytics : Use LC-MS (e.g., tR = 1.254 min for intermediates) to monitor reaction progress and identify byproducts .

Properties

IUPAC Name

tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9-5-12(6-9)7-13(8-12)10(14)15-11(2,3)4/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMXWAEFJBHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=C)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165315
Record name 1,1-Dimethylethyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-30-7
Record name 1,1-Dimethylethyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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